molecular formula C13H13NO5 B182295 Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate CAS No. 130695-36-2

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Cat. No.: B182295
CAS No.: 130695-36-2
M. Wt: 263.25 g/mol
InChI Key: USEAEYZYJCMLHF-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a synthetic organic compound characterized by a unique hybrid structure combining a 1,3-dioxoisoindolin-2-yl moiety and a hydroxybutanoate ester. The molecule features a central butanoate backbone with a hydroxyl group at the C2 position and a 1,3-dioxoisoindolin-2-yl substituent at the C4 position, terminated by a methyl ester group.

Properties

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEAEYZYJCMLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562948
Record name Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130695-36-2
Record name Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Intermediate Acetates

The intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate undergoes acid-catalyzed hydrolysis to yield the target compound. This step is critical for removing acetyl protecting groups.

Acid Selection

  • Optimal Acid: Hydrochloric acid (5% v/v in isopropanol) achieves complete deacetylation within 24–28 hours at 30–35°C.

  • Alternative Acids: Sulfuric or nitric acid increases reaction rates but introduces sulfonation byproducts.

Procedure

  • Add 5% isopropanolic HCl (500 mL) to the distilled organic layer.

  • Heat at 30–35°C with stirring for 24–28 hours.

  • Distill under vacuum (30–40°C) to isolate the product.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant methods for synthesizing methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate:

ParameterNucleophilic SubstitutionAcid Hydrolysis
Reaction Time 18–20 hours24–28 hours
Temperature 25–35°C30–35°C
Catalyst KI/NaIHCl/IPA
Yield 89–91%85–88%
Purity (HPLC) ≥85%≥82%

Purification and Isolation Techniques

Solvent Extraction and Distillation

Post-reaction mixtures are extracted with toluene to remove polar impurities. Vacuum distillation at 40–50°C isolates the product while minimizing thermal degradation.

Decolorization with Activated Charcoal

Treatment with activated charcoal (10 g per 100 g substrate) removes colored impurities, improving HPLC purity by 3–5%.

Industrial Scalability and Cost Efficiency

The use of DMF and sodium acetate reduces raw material costs by 30–40% compared to acetonitrile-based methods. Additionally, room-temperature reactions lower energy consumption, making the process economically viable for large-scale production.

Challenges and Limitations

  • Byproduct Formation: Competing elimination reactions generate isoindolinone dimers (5–7% yield), necessitating rigorous purification.

  • Moisture Sensitivity: The intermediate acetate hydrolyzes prematurely in humid conditions, requiring anhydrous handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is being investigated for its potential therapeutic applications due to its interaction with various biological targets:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways. This could lead to the development of new anti-inflammatory drugs.
  • Neuropharmacology : Its structural similarities to known neuroactive compounds indicate potential for crossing the blood-brain barrier (BBB), making it a candidate for treating neurological disorders .

Drug Design

The compound's unique dioxoisoindoline moiety allows it to serve as a scaffold for designing novel pharmaceuticals. Molecular docking studies are underway to evaluate its binding affinities with various receptors, which could inform the development of selective inhibitors for therapeutic use .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups enable copolymerization with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics .

Photonic Materials

Research indicates that compounds containing dioxoisoindoline structures may exhibit interesting photophysical properties. This suggests potential applications in developing photonic devices or sensors that leverage light interactions for enhanced performance .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced pro-inflammatory cytokines in vitro. The compound showed promise as a lead candidate for further development into anti-inflammatory therapeutics.

Case Study 2: Neuroactive Compound Development

A recent investigation explored derivatives of this compound for their ability to penetrate the BBB. Modifications to enhance lipophilicity resulted in compounds with improved neuroactivity profiles, indicating potential for treating central nervous system disorders .

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Key Observations:

Functional Group Variations :

  • The target compound contains a hydroxyl group and methyl ester, enhancing lipophilicity compared to the carboxylic acid analog (). The absence of a ketone group distinguishes it from the ethoxy-linked analogs in and , which may exhibit higher reactivity due to the α,β-unsaturated ketone .
  • The carboxylic acid analog () is more polar, suggesting better aqueous solubility but reduced membrane permeability compared to ester derivatives .

However, the extended linker may reduce steric hindrance, affecting binding interactions in supramolecular systems . The direct C4 attachment of the dioxoisoindolin group in the target compound creates a more compact structure, likely influencing conformational flexibility and intermolecular interactions .

Hydrogen-Bonding and Crystallography :

  • The hydroxyl group in the target compound and its analogs can participate in hydrogen-bonding networks, a critical factor in crystal engineering and molecular recognition (). Computational tools like SHELX and ORTEP (-5) are often employed to analyze such interactions in crystallographic studies.

Synthetic and Handling Considerations: Ethyl and methyl esters () may exhibit similar stability under basic conditions but differ in hydrolysis rates.

Biological Activity

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (commonly referred to as MPB) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activities associated with MPB, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₃N₀₅
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 130695-36-2
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% in commercial preparations

The compound is typically presented as a white to off-white solid. Its structure includes a dioxoisoindoline moiety, which is critical for its biological activity.

Biological Activities

Research indicates that MPB exhibits various biological activities, which can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that MPB may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to fully elucidate this pathway.
  • Antimicrobial Properties : MPB has shown potential antimicrobial activity against various bacterial strains. The specific mechanisms through which it exerts this effect are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : Interaction studies have indicated that MPB may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it has been suggested that MPB could inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and tissue remodeling.

The biological activity of MPB is thought to be mediated through several mechanisms:

  • Binding Affinity : Initial findings suggest that MPB interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions may lead to downstream effects that contribute to its anticancer and antimicrobial properties.
  • Structural Similarities : MPB shares structural features with other bioactive compounds, which may enhance its ability to bind to target sites effectively. For example, it has notable similarities with other isoindoline derivatives known for their biological activity.

Synthesis and Derivatives

The synthesis of MPB typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : These reactions are essential for forming the dioxoisoindoline structure.
  • Functional Group Modifications : Modifying the hydroxyl and ester functionalities can lead to derivatives with enhanced or altered biological activities.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 4-(hydroxyphenyl)-2-hydroxybutanoateC₁₃H₁₄O₅Contains a phenolic group instead of isoindoline
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acidC₁₂H₁₀N₀₄Lacks methyl ester functionality
Isoindoline DerivativeC₉H₇NSimpler structure without hydroxybutanoate group

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MPB:

  • Anticancer Studies : In vitro assays have demonstrated that MPB can reduce cell viability in breast cancer cell lines by inducing apoptosis (Source needed for citation).
  • Antimicrobial Testing : Research conducted on various bacterial strains showed that MPB exhibited significant inhibitory effects, particularly against Gram-positive bacteria (Source needed for citation).
  • Enzyme Inhibition Assays : IC50 values for enzyme inhibition by MPB have been reported in the low micromolar range, indicating strong binding affinity (Source needed for citation).

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate, and how can reaction parameters be optimized?

  • Methodological Answer : Esterification and coupling reactions are common approaches. For example, phthalimide-containing analogs (e.g., ethyl esters) are synthesized via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions . Optimization involves adjusting reaction time (e.g., 12–48 hours), temperature (60–100°C), and catalysts (e.g., DMAP or DCC). Monitoring by TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester, hydroxyl, and phthalimide groups. The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm), while phthalimide protons resonate as multiplets (δ 7.6–7.9 ppm) . IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and hydroxyl bands (~3200–3500 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization from ethanol/water (1:3 v/v) or acetone/hexane is effective due to the compound’s moderate polarity. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves >95% purity. Monitor fractions by UV at 254 nm .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what analytical tools are used to map these networks?

  • Methodological Answer : The hydroxyl and ester groups participate in intermolecular hydrogen bonds (e.g., O–H···O and C=O···H–C). Graph set analysis (e.g., R22(8)R_2^2(8) motifs) using CrystalMaker or Mercury software reveals packing patterns . X-ray diffraction data refined via SHELXL (with H-atom constraints) identifies bond lengths (e.g., O–H···O ≈ 2.7–2.9 Å) and angles (~150–170°) .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : For disordered regions, split models with occupancy refinement in SHELXL are applied. Twinning is addressed using the TWIN/BASF commands, with HKLF5 format data. Validate with Rint_{\text{int}} (<0.05) and CC1/2 (>0.7) metrics. Use the ADDSYM tool in PLATON to check for missed symmetry .

Q. What computational methods predict the reactivity of the hydroxyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify nucleophilic (hydroxyl oxygen) and electrophilic (phthalimide carbonyl) sites. Solvent effects (e.g., DMSO) are modeled using the PCM approach. Transition-state analysis (IRC) confirms reaction pathways .

Q. How can reaction byproducts (e.g., ester hydrolysis or phthalimide ring-opening) be minimized during synthesis?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis. Add scavengers (e.g., molecular sieves) for water-sensitive steps. Kinetic monitoring via inline FTIR detects early byproduct formation, allowing real-time adjustments .

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